
Muraglitazar Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is primarily used in proteomics research and has a molecular formula of C35H36N2O13 with a molecular weight of 692.67 .
Métodos De Preparación
The preparation of Muraglitazar Acyl-beta-D-glucuronide involves synthetic routes that include acyl glucuronidation. This process typically involves the reaction of Muraglitazar with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and yield of the product .
Análisis De Reacciones Químicas
Muraglitazar Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents used in these reactions include NADPH, human liver microsomes, and UDP-glucuronic acid.
Aplicaciones Científicas De Investigación
Muraglitazar Acyl-beta-D-glucuronide is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and the stability of acyl glucuronide metabolites.
Biology: Researchers use this compound to understand its role in cellular processes and its interaction with various enzymes.
Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug safety and efficacy
Mecanismo De Acción
Muraglitazar Acyl-beta-D-glucuronide exerts its effects by activating peroxisome proliferator-activated receptor-α/γ. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism. The activation of these receptors leads to improved insulin action, enhanced glucose uptake, and reduced plasma free fatty acid levels .
Comparación Con Compuestos Similares
Muraglitazar Acyl-beta-D-glucuronide is similar to other acyl glucuronide metabolites such as Peliglitazar Acyl-beta-D-glucuronide. Both compounds are dual peroxisome proliferator-activated receptor-α/γ activators and undergo similar metabolic pathways. Peliglitazar Acyl-beta-D-glucuronide has greater stability in plasma compared to this compound .
Actividad Biológica
Muraglitazar Acyl-beta-D-glucuronide (M-AG) is a significant metabolite of Muraglitazar, a compound initially developed as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and γ. This article explores the biological activity of M-AG, focusing on its mechanisms of action, pharmacokinetics, biochemical pathways, and relevant research findings.
Target Receptors
M-AG primarily targets PPARα and PPARγ , which play crucial roles in regulating lipid and glucose metabolism. The activation of these receptors leads to various cellular responses that are beneficial in metabolic disorders.
Mode of Action
As a dual PPAR activator, M-AG modulates the expression of genes involved in metabolic processes. Specifically, PPARγ activation enhances insulin sensitivity by promoting glucose uptake and lipid storage in adipose tissue, while PPARα activation increases fatty acid oxidation in the liver.
Pharmacokinetics
M-AG undergoes extensive metabolism through acyl glucuronidation , where glucuronic acid is conjugated to Muraglitazar. This process is facilitated by enzymes such as uridine diphosphate glucuronosyltransferases (UGTs). The resultant M-AG is predominantly excreted via bile, constituting a significant fraction of the administered dose.
Biochemical Pathways
M-AG impacts several biochemical pathways:
- Carbohydrate Metabolism : Enhances glucose tolerance and reduces plasma glucose levels.
- Lipid Metabolism : Modulates lipid profiles by increasing fatty acid oxidation and decreasing triglyceride levels in the bloodstream .
Stability and Circulation
Research indicates that M-AG has lower plasma stability compared to its analog Peliglitazar Acyl-beta-D-glucuronide (P-AG). In human plasma studies, M-AG exhibited more rapid conversion to aglycon forms than acyl migration products, suggesting a faster metabolism that could influence its biological effects .
Case Studies
- Clinical Observations : In clinical settings, M-AG was shown to improve oral glucose tolerance tests (OGTT), indicating its potential role in managing insulin resistance.
- Animal Models : Studies on murine models demonstrated that varying dosages of M-AG could lead to different metabolic outcomes, highlighting the importance of dosage in therapeutic applications.
Comparative Analysis of Metabolites
Metabolite | Stability | Major Action | Circulation Level | Clinical Relevance |
---|---|---|---|---|
Muraglitazar AG | Low | Insulin sensitization | Minor | Potential for diabetes treatment |
Peliglitazar AG | High | Lipid modulation | Major | Greater therapeutic index |
Propiedades
Número CAS |
875430-26-5 |
---|---|
Fórmula molecular |
C35H36N2O13 |
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |
Clave InChI |
VLMNHAOSAKQBJM-WKRHDJAJSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
SMILES isomérico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Sinónimos |
N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.